

reactivity and aromaticity of 5-Bromo-4-chloro-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-methoxypyridine

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An In-Depth Technical Guide to the Reactivity and Aromaticity of **5-Bromo-4-chloro-2-methoxypyridine**

Introduction

5-Bromo-4-chloro-2-methoxypyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its strategic placement of a bromo, a chloro, and a methoxy group on the pyridine core provides multiple, distinct reaction sites. This unique substitution pattern allows for selective and sequential chemical transformations, making it an invaluable intermediate for the construction of complex molecular architectures.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core principles governing the aromaticity and reactivity of **5-Bromo-4-chloro-2-methoxypyridine**. We will delve into the electronic effects of the substituents, the regioselectivity of its key reactions—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange—and provide field-proven, step-by-step protocols for its practical application.

Physicochemical Properties

A summary of the key physicochemical properties for **5-Bromo-4-chloro-2-methoxypyridine** is provided below.

Property	Value
CAS Number	851607-27-7[1]
Molecular Formula	C ₆ H ₅ BrClNO
Molecular Weight	222.47 g/mol [2]
Appearance	White solid (based on similar compounds)[2][3]
Purity	Typically ≥98%[1]
Solubility	Soluble in common organic solvents like Chloroform, Ethyl Acetate, and DMF.

Synthesis

The synthesis of substituted pyridines often involves the functionalization of a pre-existing pyridine ring. A common strategy for introducing a bromine atom is electrophilic bromination. For the analogous 5-bromo-2-chloro-4-methoxypyridine, the synthesis starts from 2-chloro-4-methoxypyridine, which undergoes bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][3] A similar approach can be envisaged for **5-Bromo-4-chloro-2-methoxypyridine** starting from 4-chloro-2-methoxypyridine.

Illustrative Synthetic Protocol (Adapted from a similar isomer)

- **Reaction Setup:** In a round-bottom flask cooled in an ice bath, dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in concentrated sulfuric acid.
- **Bromination:** Add N-bromosuccinimide (1.0 equiv.) to the solution in portions, ensuring the temperature remains low.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir and gradually warm to 50-60 °C. Maintain this temperature for several hours, monitoring the reaction's progress by TLC or LC-MS.
- **Workup:** Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution to a basic pH using an aqueous sodium hydroxide solution.

- Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.[2][3]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[2][3]

Aromaticity of the Substituted Pyridine Ring

Pyridine is a six-membered aromatic heterocycle that follows Hückel's rule, with six π -electrons delocalized across the ring.[4][5] Unlike benzene, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density, making the ring electron-deficient, particularly at the α (2,6) and γ (4) positions.[4][6] This inherent electronic nature is further modulated by the substituents on the **5-Bromo-4-chloro-2-methoxypyridine** ring.

- 2-Methoxy Group (-OCH₃): The methoxy group is a strong π -donor (mesomeric effect) and a σ -acceptor (inductive effect). Its primary influence is the donation of electron density into the ring through resonance, which partially counteracts the electron-withdrawing effect of the nitrogen atom.
- 4-Chloro (-Cl) and 5-Bromo (-Br) Groups: Halogens are inductively electron-withdrawing but can also donate electron density through their lone pairs via resonance. For chlorine and bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the pyridine ring.

The interplay of these electronic effects fine-tunes the aromatic character of the ring. The aromaticity of such systems can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of the ring.[7][8][9]

Caption: Interplay of electronic effects on the pyridine ring.

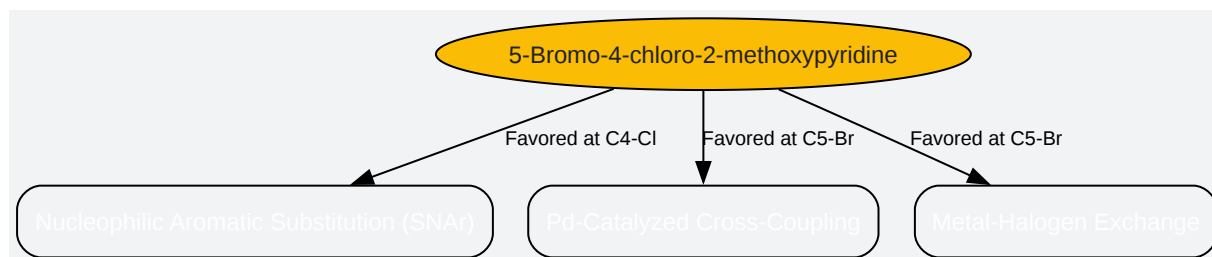
Reactivity Profile

The reactivity of **5-Bromo-4-chloro-2-methoxypyridine** is dictated by the electronic nature of the pyridine ring and its substituents, which creates a well-defined hierarchy of reactive sites.

Overview of Regioselectivity

Two primary types of reactions dominate the chemistry of this molecule: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.

- **SNAr Reactions:** The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions, which are ortho and para to the ring nitrogen. The negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.^{[10][11]} In this molecule, the C4 position, bearing a chloro group, is the primary site for SNAr.
- **Cross-Coupling Reactions:** Palladium-catalyzed cross-coupling reactions rely on the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond. The reactivity of these bonds generally follows the order C-I > C-Br > C-Cl.^{[12][13]} Consequently, the C5-Br bond is significantly more reactive than the C4-Cl bond in these transformations, allowing for highly selective functionalization at the C5 position.



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Caption: Primary reaction pathways and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

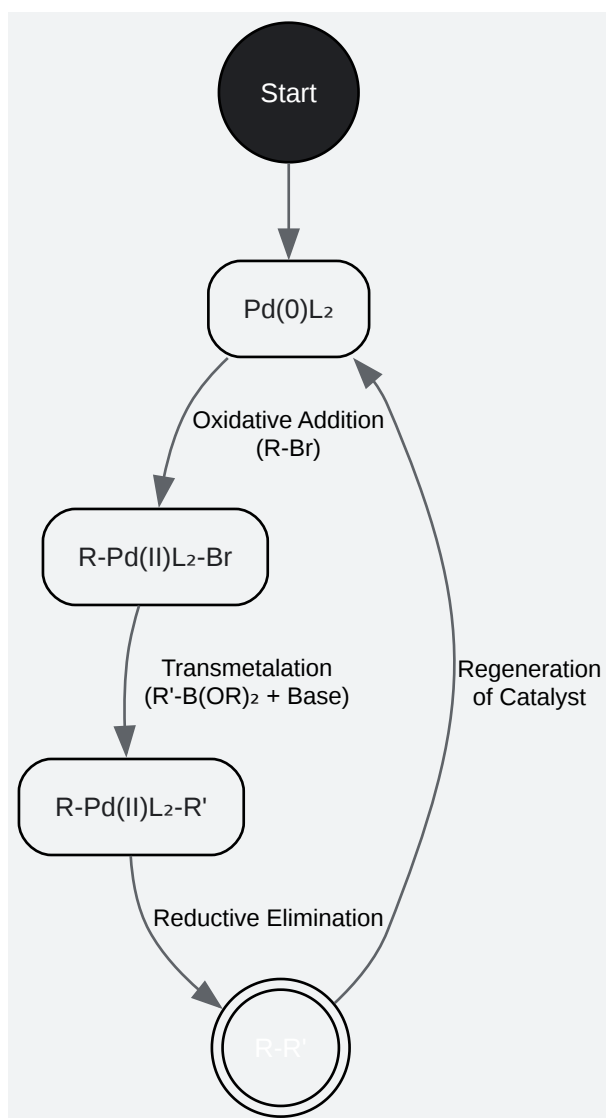
The C4-chloro substituent is the most susceptible to displacement by nucleophiles due to its position relative to the ring nitrogen. This allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiols.

- **Reaction Setup:** In a sealable reaction vessel, dissolve **5-Bromo-4-chloro-2-methoxypyridine** (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or NMP.
- **Reagent Addition:** Add the desired amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base like K_2CO_3 or Cs_2CO_3 (2.0 equiv.).^[12]
- **Reaction Conditions:** Seal the vessel and heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity between the C-Br and C-Cl bonds is a cornerstone of this molecule's utility, enabling selective C-C and C-N bond formation at the C5 position.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various organoboron reagents.^[14] The reaction is highly chemoselective for the C5-Br bond.^[15]



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

- Inert Atmosphere: To a flame-dried Schlenk flask, add **5-Bromo-4-chloro-2-methoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).^[16]
- Catalyst Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%) under a positive flow of inert gas.^[16]

- **Solvent Addition:** Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe.[16]
- **Reaction Conditions:** Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
- **Workup and Purification:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[16][17]

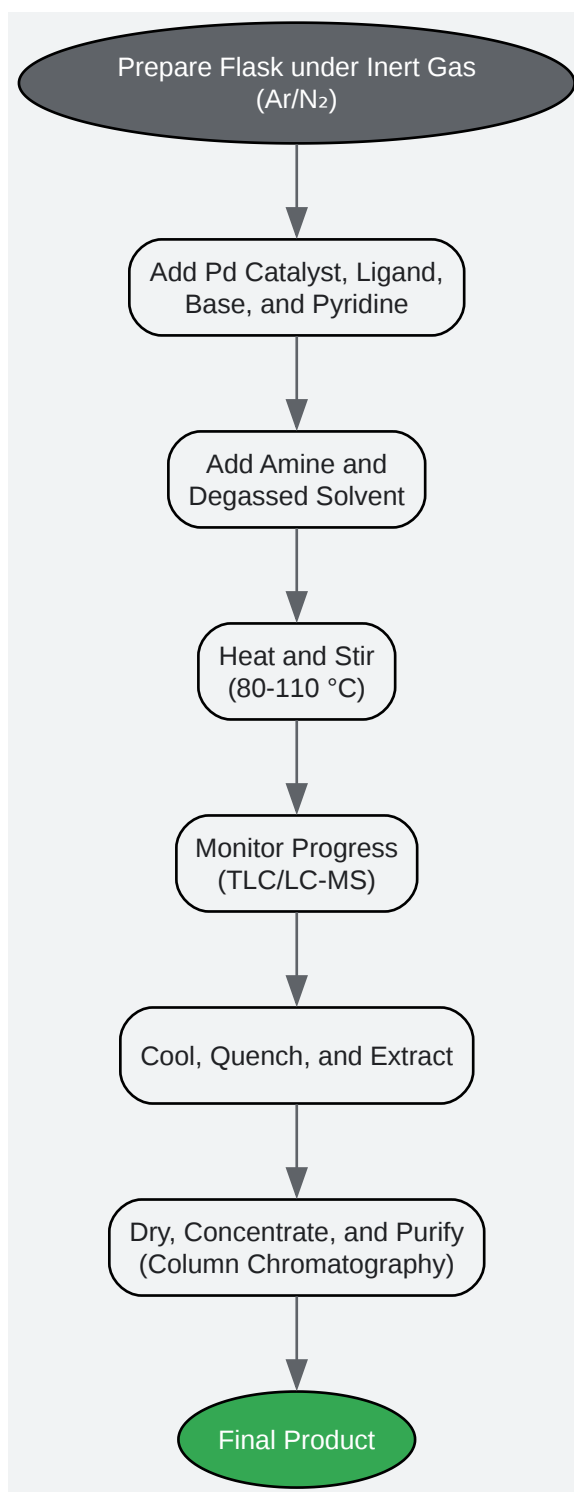
Note: This data is based on reactions with structurally similar bromo-chloro-heterocycles and should serve as a starting point for optimization.[18]

Boronic Acid Partner	Catalyst (mol%)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄ (4)	K ₂ CO ₃ (2)	Dioxane/H ₂ O	90	12	~85
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	Cs ₂ CO ₃ (2.5)	Toluene/H ₂ O	100	10	~90
3-Pyridinylboronic acid	Pd(OAc) ₂ /SPhos (2/4)	K ₃ PO ₄ (3)	Dioxane	110	16	~75

This reaction is a powerful method for forming C-N bonds, again with high selectivity for the C5-Br position.[13] The choice of ligand is critical for achieving high efficiency.[19][20]

- **Inert Setup:** In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[18]
- **Reagent Addition:** Seal the flask, evacuate, and backfill with an inert gas. Add **5-Bromo-4-chloro-2-methoxypyridine** (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[18]

- Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C with stirring.
- Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.[\[18\]](#)



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Caption: Experimental workflow for Buchwald-Hartwig amination.

The Stille coupling offers an alternative for C-C bond formation using organostannane reagents.[21][22] Similar to other palladium-catalyzed reactions, it is expected to be selective

for the C5-bromo position.[18]

- Setup: To a flame-dried Schlenk flask under an inert atmosphere, add **5-Bromo-4-chloro-2-methoxypyridine** (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]
- Reaction: Add an anhydrous, degassed solvent (e.g., toluene or DMF) and heat the mixture to 80-110 °C with stirring until the starting material is consumed.
- Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry, concentrate, and purify by column chromatography.

Metal-Halogen Exchange and Lithiation

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, is a powerful method for generating a nucleophilic carbon center on the pyridine ring.[23] The exchange is kinetically controlled and occurs much faster at the C-Br bond than the C-Cl bond.[23][24] The resulting aryllithium species can be trapped with various electrophiles.

- Setup: Dissolve **5-Bromo-4-chloro-2-methoxypyridine** (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O) in a flame-dried flask under an inert atmosphere.
- Lithiation: Cool the solution to a low temperature (typically -78 °C). Add n-butyllithium (1.0-1.1 equiv.) dropwise. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complete halogen-metal exchange.
- Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.
- Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
- Purification: Purify the crude product using column chromatography.

Summary and Outlook

5-Bromo-4-chloro-2-methoxypyridine is a strategically designed synthetic intermediate whose reactivity is governed by a predictable and exploitable set of electronic and positional effects. The electron-deficient pyridine core activates the C4-Cl bond towards nucleophilic aromatic substitution, while the greater lability of the C-Br bond enables highly selective palladium-catalyzed cross-coupling and metal-halogen exchange at the C5 position. This orthogonal reactivity allows for the stepwise and controlled introduction of diverse functional groups, making it a powerful tool in the synthesis of novel compounds for the pharmaceutical and materials science industries. The continued exploration of its reaction space will undoubtedly lead to the development of new molecular entities with significant biological and physical properties.

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